molecular formula C15H16N2O3 B5352661 4-(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid

4-(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid

Cat. No.: B5352661
M. Wt: 272.30 g/mol
InChI Key: MJUPRNVGVHDUIP-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid is a synthetic organic compound with a complex structure that includes a quinazolinone core and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Butanoic Acid Side Chain: The butanoic acid side chain is usually introduced through alkylation reactions, where the quinazolinone intermediate is reacted with a suitable butanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core or the butanoic acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may serve as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: Due to its structural similarity to known bioactive compounds, it may have potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Cyclopropyl-containing quinazolinones: These compounds have a similar cyclopropyl group, which can influence their chemical and biological properties.

Uniqueness

4-(3-Cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)butanoic acid is unique due to the combination of its quinazolinone core, cyclopropyl group, and butanoic acid side chain. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(3-cyclopropyl-4-oxoquinazolin-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(19)7-3-6-13-16-12-5-2-1-4-11(12)15(20)17(13)10-8-9-10/h1-2,4-5,10H,3,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUPRNVGVHDUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NC3=CC=CC=C3C2=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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